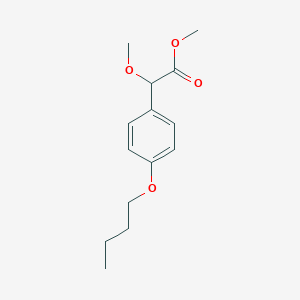
Methyl 2-(4-butoxyphenyl)-2-methoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-butoxyphenyl)-2-methoxyacetate is an organic compound with the molecular formula C13H18O3 It is a derivative of phenylacetic acid and is characterized by the presence of a butoxy group and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-butoxyphenyl)-2-methoxyacetate typically involves the esterification of 4-butoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of high-purity reagents and optimized reaction parameters ensures the production of a high-quality product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-butoxyphenyl)-2-methoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products:
Oxidation: 4-butoxyphenylacetic acid
Reduction: 2-(4-butoxyphenyl)-2-methoxyethanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Methyl 2-(4-butoxyphenyl)-2-methoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-(4-butoxyphenyl)-2-methoxyacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The butoxy and methoxy groups may influence the compound’s lipophilicity and its ability to cross cell membranes, thereby affecting its bioavailability and efficacy.
Comparison with Similar Compounds
Methyl 2-(4-butoxyphenyl)-2-methoxyacetate can be compared with other similar compounds such as:
Methyl 2-(4-methoxyphenyl)-2-methoxyacetate: This compound lacks the butoxy group, which may affect its reactivity and applications.
Methyl 2-(4-ethoxyphenyl)-2-methoxyacetate: The presence of an ethoxy group instead of a butoxy group can influence the compound’s physical and chemical properties.
Methyl 2-(4-propoxyphenyl)-2-methoxyacetate: Similar to the butoxy derivative, but with a shorter alkyl chain, which may affect its solubility and reactivity.
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl 2-(4-butoxyphenyl)-2-methoxyacetate |
InChI |
InChI=1S/C14H20O4/c1-4-5-10-18-12-8-6-11(7-9-12)13(16-2)14(15)17-3/h6-9,13H,4-5,10H2,1-3H3 |
InChI Key |
JNRYFTLFBQBZJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















